molecular formula C18H14Cl2N2O3S B1663894 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione

3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B1663894
M. Wt: 409.3 g/mol
InChI Key: SCNHANGMZXFWOH-UHFFFAOYSA-N
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Description

10074-A4 is a small molecule inhibitor that targets the c-Myc protein, a transcription factor involved in cell cycle regulation, apoptosis, and cellular transformation. The compound is known for its anticancer properties, particularly in inhibiting the growth of cancer cells by disrupting the c-Myc/Max heterodimer formation .

Biochemical Analysis

Biochemical Properties

10074-A4 plays a pivotal role in biochemical reactions by inhibiting the interaction between the c-Myc oncoprotein and the Max protein. This interaction is essential for the transcriptional activity of c-Myc, which regulates the expression of various genes involved in cell proliferation, metabolism, and apoptosis. By inhibiting this interaction, 10074-A4 effectively reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes such as ornithine decarboxylase. This inhibition results in cell cycle arrest at the G0/G1 phase in Myc-overexpressing cells .

Cellular Effects

The effects of 10074-A4 on various types of cells and cellular processes are profound. In Myc-overexpressing Rat1 cells, 10074-A4 induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. Additionally, 10074-A4 has been shown to reduce the expression of c-Myc target genes, which are crucial for cell growth and metabolism. This compound also influences cell signaling pathways by disrupting the c-Myc/Max interaction, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 10074-A4 exerts its effects by binding to the c-Myc protein and preventing its interaction with the Max protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is essential for the transcriptional activity of c-Myc. By inhibiting this interaction, 10074-A4 reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes. This inhibition results in cell cycle arrest and reduced cell proliferation in Myc-overexpressing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10074-A4 have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to 10074-A4 can lead to degradation and reduced efficacy. In in vitro studies, 10074-A4 has been shown to induce long-term effects on cellular function, including sustained cell cycle arrest and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of 10074-A4 vary with different dosages in animal models. At lower doses, 10074-A4 effectively inhibits the c-Myc/Max interaction and reduces tumor growth in mouse xenograft models. At higher doses, 10074-A4 can exhibit toxic or adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of optimizing the dosage of 10074-A4 to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

10074-A4 is involved in various metabolic pathways, primarily through its interaction with the c-Myc oncoprotein. By inhibiting the c-Myc/Max interaction, 10074-A4 affects the expression of genes involved in metabolic processes, including those regulating glycolysis and mitochondrial function. This inhibition can lead to altered metabolic flux and changes in metabolite levels, ultimately affecting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, 10074-A4 is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, 10074-A4 accumulates in specific compartments, where it exerts its inhibitory effects on the c-Myc/Max interaction. The distribution of 10074-A4 within tissues can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 10074-A4 is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the c-Myc oncoprotein and inhibits its interaction with the Max protein. This nuclear localization is facilitated by targeting signals and post-translational modifications that direct 10074-A4 to specific compartments within the cell. The subcellular localization of 10074-A4 is essential for its ability to inhibit the c-Myc/Max interaction and reduce the transcriptional activity of c-Myc .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10074-A4 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of 10074-A4 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

10074-A4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10074-A4 is unique in its ability to bind to multiple sites along the c-Myc 370-409 region, providing a more comprehensive inhibition of c-Myc activity. This property makes it a valuable tool for studying c-Myc function and developing anticancer therapies .

Properties

IUPAC Name

3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNHANGMZXFWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
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3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
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3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
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3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
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3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione

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